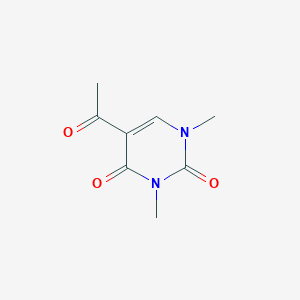

5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

5-acetyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNGDTRJOOFYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Targeting the Pyrimidine Scaffold: A Technical Guide to the Biological Activity of Pyrimidinedione Derivatives

Executive Summary

The pyrimidine-2,4-dione (uracil) scaffold represents a privileged structure in medicinal chemistry due to its intrinsic ability to mimic nucleic acid bases. While historically anchored by fluorouracil (5-FU) in oncology and zidovudine (AZT) in virology, contemporary research has pivoted toward non-nucleoside mechanisms. This guide dissects the biological activity of novel pyrimidinedione derivatives, focusing on their roles as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), dual-action kinase inhibitors in oncology, and FtsZ-targeting antimicrobials.

Structural Pharmacology & SAR Analysis[1]

The biological versatility of pyrimidinedione stems from its ability to engage in hydrogen bonding (donors at N1/N3, acceptors at C2/C4 carbonyls) and π-stacking interactions.

The Pyrimidinedione Pharmacophore

The Structure-Activity Relationship (SAR) of this scaffold is highly position-dependent. Modifications at N-1 and C-6 are critical for lipophilic interactions in enzyme binding pockets, particularly for viral targets.

Figure 1: SAR map illustrating critical substitution points on the pyrimidinedione core and their impact on biological targets.

Antiviral Activity: HIV-1 Inhibition[2][3][4][5][6]

Pyrimidinedione derivatives have emerged as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1][2] Unlike NRTIs (which require phosphorylation and act as chain terminators), these derivatives bind allosterically.

Mechanism of Action: Allosteric Inhibition

These compounds bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), a hydrophobic cleft adjacent to the active site of HIV-1 Reverse Transcriptase (RT).

-

Binding Dynamics: The N-1 substituent (often a benzyl or ethoxy-methyl group) penetrates the hydrophobic core (Val179, Leu100).

-

Conformational Lock: Binding forces the p66 subunit thumb into a hyperextended position, locking the enzyme in an inactive conformation and preventing DNA polymerization.

-

Dual-Action Potential: Certain derivatives, such as IQP-0410 , exhibit a dual mechanism: inhibiting RT while also blocking viral entry by targeting the gp120-CD4 interaction [1].

Key Data: NNRTI Potency

Table 1: Comparative potency of Pyrimidinedione Derivatives against HIV-1 strains.

| Compound Class | Target Mutation | EC50 (nM) | Mechanism Note |

| HEPT Analogues | Wild Type (WT) | 4 - 15 | Binds via "Butterfly" mode in NNIBP |

| DABO Derivatives | K103N (Resistant) | 20 - 50 | Flexible "wiggling" allows fit in mutated pocket |

| IQP-0410 | WT / Entry | ~1.0 | Dual inhibitor (Entry + RT) [1] |

| BmPCP | WT | < 10 | Cycloheptyl group optimizes aromatic ring fit [2] |

Oncology: Beyond 5-FU

While 5-Fluorouracil remains a cornerstone of chemotherapy, modern pyrimidinedione research focuses on Targeted Kinase Inhibition .

CDK2 and Cell Cycle Arrest

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1/S phase transition. Pyrazolo[1,5-a]pyrimidine derivatives have shown high selectivity for CDK2.[3]

-

Activity: These compounds competitively bind to the ATP-binding pocket of CDK2.

-

Outcome: Inhibition leads to accumulation of cells in the G1 phase and subsequent apoptosis via Caspase-3 activation [3].

Dual PI3K/AKT Inhibition

Fused pyrimidinedione systems (e.g., furopyrimidines) have been designed to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in breast and colon cancers.

-

Efficacy: Lead compounds demonstrate IC50 values in the nanomolar range (e.g., 71 nM for PI3Kβ) against MDA-MB-231 cell lines [4].

Antimicrobial Frontiers: Targeting FtsZ

The rise of MRSA and VRE necessitates novel antibiotic targets.[4] Pyrimidinedione derivatives are now being engineered to target FtsZ , a bacterial tubulin homolog essential for cell division (Z-ring formation).

-

Mechanism: Small molecule inhibitors bind to the interdomain cleft of FtsZ, preventing GTP-dependent polymerization.

-

Result: Filament formation is blocked, leading to bacterial filamentation and cell death.

-

Selectivity: These compounds show low toxicity to mammalian tubulin, providing a high therapeutic index [5].

Experimental Workflows

Protocol: Microwave-Assisted Synthesis

Rationale: Traditional Biginelli condensations are slow. Microwave irradiation improves yield and purity.

-

Reagents: Mix 10 mmol aldehyde, 10 mmol urea/thiourea, and 10 mmol ethyl acetoacetate.

-

Catalyst: Add 10 mol%

or similar Lewis acid. -

Irradiation: Place in a microwave reactor (e.g., CEM Discover) at 120°C, 150W for 10–15 minutes.

-

Work-up: Pour reaction mixture into crushed ice. Filter the solid precipitate.

-

Purification: Recrystallize from ethanol/DMF.

Protocol: Reverse Transcriptase (RT) Inhibition Assay

Rationale: To quantify the potency of derivatives against HIV-1 RT enzyme.

-

Preparation: Use a commercially available RT assay kit (e.g., Roche Colorimetric).

-

Incubation:

-

Mix HIV-1 RT enzyme, template/primer hybrid (poly(A) · oligo(dT)15), and digoxigenin-labeled dUTP.

-

Add the test pyrimidinedione derivative (dissolved in DMSO) at varying concentrations (0.01 nM – 10 µM).

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Add anti-digoxigenin-peroxidase (POD) antibody.

-

Add ABTS substrate.

-

Measure absorbance at 405 nm (reference 490 nm).

-

-

Analysis: Calculate % Inhibition =

. Determine IC50 using non-linear regression.

Workflow Visualization

Figure 2: Integrated workflow for the synthesis and biological validation of pyrimidinedione derivatives.

References

-

Buckheit, R. W., et al. (2007).[5] Pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. Antiviral Chemistry & Chemotherapy.[6] Link

-

Sun, X., et al. (2010). Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1. Virology Journal. Link

-

Gomaa, H. A., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry.[6][7] Link

-

El-Mekabaty, A., et al. (2023).[8] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Advances. Link

-

Sun, N., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.[4][9] RSC Advances. Link

Sources

- 1. N1-Heterocyclic pyrimidinediones as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 8. mdpi.com [mdpi.com]

- 9. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

This guide provides a comprehensive technical overview of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, reactivity, and applications.

Introduction and Chemical Identity

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, also known by its alternative name, 5-Acetyl-1,3-dimethylbarbituric Acid, is a derivative of barbituric acid.[1][2] This compound is characterized by an acetyl group at the 5-position and methyl groups at the 1 and 3 positions of the pyrimidine-2,4,6(1H,3H,5H)-trione core structure.[3] Its unique structure, featuring a reactive acetyl group and a barbiturate scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2]

Chemical Structure:

Figure 1: Chemical structure of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.

CAS Number: 36980-95-7

Molecular Formula: C₈H₁₀N₂O₄[4]

Molecular Weight: 198.18 g/mol [4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder | |

| Melting Point | 99 °C | [5] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and DMSO. | [5] |

| Purity | Typically >98.0% (by GC and/or neutralization titration) |

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is the acetylation of its precursor, 1,3-dimethylbarbituric acid.[2]

Synthesis of the Precursor: 1,3-Dimethylbarbituric Acid

The synthesis of 1,3-dimethylbarbituric acid is a well-established process, typically achieved through the condensation reaction of dimethyl malonate and 1,3-dimethylurea.[6] This reaction is generally catalyzed by a base, such as sodium ethoxide, and carried out in a suitable solvent like a lower aliphatic alcohol or a mixture with an aromatic hydrocarbon.[6]

Reaction Scheme for Precursor Synthesis:

Figure 2: General synthesis route for 1,3-dimethylbarbituric acid.

A detailed protocol, as described in patent literature, involves heating the reactants in the presence of the catalyst and solvent, followed by cooling to precipitate the product. The solid is then filtered, dissolved in water, and the pH is adjusted to 1-2 with hydrochloric acid to induce crystallization of the final product.[6]

Acetylation of 1,3-Dimethylbarbituric Acid

The conversion of 1,3-dimethylbarbituric acid to its 5-acetyl derivative is a straightforward acylation reaction.

Experimental Protocol:

A common and effective method involves the use of acetic anhydride.[2][7]

-

Suspend 1,3-dimethylbarbituric acid in a minimal amount of water.

-

Add a concentrated aqueous solution of sodium bicarbonate.

-

Once the evolution of gas has ceased, add acetic anhydride to the reaction mixture.

-

The product, 5-acetyl-1,3-dimethylbarbituric acid, will precipitate and can be collected by filtration.

Reaction Scheme for Acetylation:

Figure 3: Acetylation of 1,3-dimethylbarbituric acid.

Mechanistic Considerations:

The reaction proceeds via the deprotonation of the active methylene group at the C5 position of the 1,3-dimethylbarbituric acid by the base (sodium bicarbonate). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This is followed by the elimination of an acetate ion to yield the final product. The presence of the two carbonyl groups flanking the C5 position significantly increases the acidity of the methylene protons, facilitating the initial deprotonation step.

Reactivity and Synthetic Applications

The chemical reactivity of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is primarily centered around the acetyl group at the C5 position. This functionality allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Condensation Reactions

The carbonyl group of the acetyl moiety is susceptible to condensation reactions with various nucleophiles.

-

Formation of Schiff Bases and Hydrazones: It readily reacts with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones.[2][7] These reactions are often catalyzed by a small amount of acid.[7] These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.[7] For instance, novel hydrazone-oxime ligands synthesized from this compound have shown strong DNA-binding affinity.[7]

-

Synthesis of Thiosemicarbazones: The condensation with thiosemicarbazides yields thiosemicarbazone derivatives.[8] These compounds and their metal complexes are being explored for their potential cytotoxic activities against cancer cell lines.[8]

General Condensation Reaction Scheme:

Figure 4: General scheme for condensation reactions.

Knoevenagel Condensation

The active methylene group of the acetyl moiety can participate in Knoevenagel condensation reactions with aldehydes, although the reactivity of the C5-methylene group of the barbiturate ring itself is more commonly exploited in such reactions.[9]

Synthesis of Heterocyclic Scaffolds

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione serves as a key starting material for the synthesis of various fused heterocyclic systems. For example, it has been used in the synthesis of pyrazolopyrimidine derivatives, which are of interest for their potential as pharmaceutical agents.[7]

Applications in Research and Drug Development

The barbiturate core and the reactive acetyl group of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione make it a valuable scaffold for the development of novel therapeutic agents.

-

Anticancer Agents: Derivatives of 1,3-dimethylbarbituric acid have been investigated as potential PARP1 inhibitors, which are a class of anticancer agents.[10] Specifically, certain derivatives have shown high potency, with IC50 values in the nanomolar range, and have demonstrated apoptotic effects in breast cancer cell lines.[10]

-

Antimicrobial Agents: Various derivatives synthesized from barbituric acid have shown a broad spectrum of antimicrobial activities.[2]

-

CNS Active Agents: The barbiturate scaffold is historically known for its sedative and hypnotic properties.[2] While this specific derivative is primarily used as a synthetic intermediate, its structural similarity to known central nervous system (CNS) active compounds suggests its potential as a starting point for the design of new CNS-targeting molecules.

-

Material Science: Barbituric acid derivatives have also found applications as dyes in the pigment industry.[2]

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the two N-methyl groups, a singlet for the acetyl methyl group, and a signal for the C5-proton.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the pyrimidinedione ring and the acetyl group, as well as signals for the methyl carbons and the C5 carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the pyrimidinedione ring and the acetyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (198.18 g/mol ).

Safety and Handling

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[3]

-

Skin Irritation: May cause skin irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Precautionary Measures:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[11][12] It is recommended to store at -20°C for long-term stability.[5]

Conclusion

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a versatile and valuable chemical intermediate with a well-defined synthesis and a range of synthetic applications. Its utility in the construction of diverse, biologically active heterocyclic compounds underscores its importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

ResearchGate. Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Some 5-Acetylbarbituric Based Thiosemicarbazone Derivatives. Available from: [Link]

-

PubMed. Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Available from: [Link]

-

PubChem. 5-Acetyl-1,3-dimethylbarbituric Acid | C8H10N2O4 | CID 274616. Available from: [Link]

- Google Patents. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid.

-

PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: [Link]

-

Shri R.L.T. College of Science, Akola. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Available from: [Link]

-

Sciforum. Synthesis and characterization of some 5-acetylbarbituric based thiosemicarbazone derivatives.†. Available from: [Link]

-

Der Pharma Chemica. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Available from: [Link]

-

MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 1,3-Dimethylbarbituric acid. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethylbarbituric acid. Available from: [Link]

-

PubMed. Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Available from: [Link]

-

MDPI. 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. Available from: [Link]

-

Progress in Chemical and Biochemical Research. Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethylbarbituric acid. Available from: [Link]

-

MDPI. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Available from: [Link]

-

CrystEngComm (RSC Publishing). Distinct photomechanical responses of two new 1,3-dimethylbarbituric acid derivative crystals. Available from: [Link]

-

PubChem. Dimethylbarbituric acid | C6H8N2O3 | CID 69860. Available from: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Buy 5-Acetyl-1,3-dimethylbarbituric Acid | 58713-03-4 [smolecule.com]

- 3. 5-Acetyl-1,3-dimethylbarbituric Acid | C8H10N2O4 | CID 274616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Acetyl-1,3-dimethylbarbituric Acid | CAS 58713-03-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 5-Acetyl-1,3-dimethylbarbituric | 58713-03-4 [chemicalbook.com]

- 6. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rltsc.edu.in [rltsc.edu.in]

- 10. Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Pyrimidinedione Core: A Versatile Scaffold for Modern Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidinedione nucleus, a fundamental heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides a comprehensive exploration of the multifaceted applications of pyrimidinedione derivatives, delving into their mechanisms of action, key therapeutic targets, and the experimental methodologies crucial for their evaluation. We will navigate the landscape of their anticancer, anti-inflammatory, antiviral, and neuroprotective properties, offering field-proven insights into the causality behind experimental choices and the design of self-validating protocols. This document is intended to serve as a vital resource for researchers and drug development professionals, empowering the rational design and advancement of novel pyrimidinedione-based therapeutics.

Introduction: The Enduring Significance of the Pyrimidinedione Scaffold

The pyrimidine ring is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has long made pyrimidine derivatives a fertile ground for drug discovery.[2][3] Among these, the pyrimidinedione core, characterized by a pyrimidine ring with two carbonyl groups, has garnered significant attention for its ability to interact with a wide array of biological targets with high affinity and selectivity. This versatility stems from the scaffold's unique electronic properties and its capacity for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2]

This guide will provide a deep dive into the therapeutic landscape of pyrimidinediones, moving beyond a mere cataloging of activities to a critical analysis of their mechanistic underpinnings and the practicalities of their preclinical evaluation.

Synthetic Strategies: Building the Pyrimidinedione Core

The accessibility of the pyrimidinedione scaffold through robust and versatile synthetic routes is a key driver of its prevalence in drug discovery programs. One of the most fundamental and widely employed methods is the Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the dihydropyrimidinone core from an aldehyde, a β-ketoester, and urea or thiourea.

A general synthetic scheme for pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative. Modifications to this basic scheme allow for the introduction of a wide range of substituents at various positions of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).[4] For instance, a one-pot synthesis can be achieved by pairing acid chlorides and terminal alkynes under Sonogashira conditions, followed by the addition of amidinium salts to yield pyrimidines under mild conditions.[4] Another approach involves the activation of N-vinyl amides with 2-chloropyridine and trifluoromethanesulfonic anhydride, followed by the addition of a nitrile to facilitate cycloisomerization.[4]

Caption: Generalized workflow of the Biginelli reaction.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyrimidinedione derivatives have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes that drive tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidinediones exert their anticancer effects is the inhibition of protein kinases.[7] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets.

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives, for example, have been identified as potent inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K), an enzyme implicated in cancer cell survival under nutrient-deprived conditions.[8][9] Other pyrimidinedione-based compounds have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[10]

Caption: Mechanism of pyrimidinedione-mediated kinase inhibition.

Induction of Apoptosis

Beyond inhibiting proliferation, many pyrimidinedione derivatives can actively induce programmed cell death, or apoptosis, in cancer cells.[7][11] This is a critical attribute for an effective anticancer agent, as it leads to the elimination of malignant cells. The apoptotic cascade can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Studies have shown that certain pyrimidine-based compounds can trigger apoptosis by modulating the expression of Bcl-2 family proteins, which are key regulators of the intrinsic pathway.[1] This can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[12][13] For instance, pyrimethamine has been shown to induce both intrinsic and extrinsic apoptotic pathways in mucoepidermoid carcinoma cells, in part by reducing the levels of the anti-apoptotic protein Mcl-1 and increasing the expression of cleaved caspase 8.[1]

Caption: Pyrimidinedione-induced intrinsic apoptosis pathway.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer efficacy of pyrimidinedione derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 6) | MDA-MB-231 (Breast) | 0.42 | [8][9] |

| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 9) | MDA-MB-231 (Breast) | 0.93 | [8][9] |

| Pyrazolo[3,4-d]pyrimidine (Compound 16) | MDA-MB-468 (Breast) | 0.034 | [7] |

| Pyrazolo[3,4-d]pyrimidine (Compound 7) | A549 (Lung) | 17.50 | |

| Pyrazolo[3,4-d]pyrimidine (Compound 7) | Caco-2 (Colon) | 43.75 | |

| Pyrazolo[3,4-d]pyrimidine (Compound 7) | HeLa (Cervical) | 68.75 | |

| Pyrazolo[3,4-d]pyrimidine (Compound 7) | HT1080 (Fibrosarcoma) | 73.08 | |

| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | HepG2 (Liver) | 40-204 nM (enzyme inhibition) | [14] |

Note: IC50 values can vary depending on the specific assay conditions, cell line, and incubation time.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidinedione compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15]

-

Incubation: Incubate the plate for 1.5 hours at 37°C to allow for formazan crystal formation.[15]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at 492 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrimidinedione derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[16][17][18]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[18] The ideal anti-inflammatory drug selectively inhibits COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.

Several pyrimidinedione derivatives have demonstrated high selectivity for COX-2 over COX-1, making them attractive candidates for the development of safer anti-inflammatory drugs.[16][17]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrimidinedione derivatives against COX-1 and COX-2 can be assessed using commercially available screening kits.

Principle: The assay is often based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.

Step-by-Step Methodology (Fluorometric Assay):

-

Inhibitor Preparation: Dissolve the test pyrimidinedione compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[19]

-

Enzyme and Inhibitor Incubation: Add the diluted test inhibitor to the wells of a microplate, followed by the addition of the COX-2 enzyme solution. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[11][19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[11][19]

-

Fluorescence Measurement: After a specific incubation time, measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) using a microplate reader. The fluorescence signal is proportional to the amount of prostaglandin G2 produced.[19]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Antiviral Activity: A Broad-Spectrum Defense

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery, with numerous approved drugs targeting a wide range of viruses.[1][2][20] Pyrimidinedione derivatives have also shown promise as broad-spectrum antiviral agents.[19]

Mechanism of Action: Targeting Viral Replication

The antiviral activity of pyrimidinediones can be attributed to several mechanisms, including the inhibition of viral enzymes essential for replication and interference with host cell pathways that are co-opted by the virus.[21] Some pyrimidine analogs act as nucleoside inhibitors, which, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[20] Other compounds inhibit viral polymerases or proteases directly.

Interestingly, some pyrimidinedione derivatives exert their antiviral effects by targeting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine biosynthesis.[19] By depleting the intracellular pool of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for replication. This host-targeted approach has the advantage of a higher barrier to the development of viral resistance.[19]

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. Emerging evidence suggests that pyrimidinedione derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.[22][23]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of pyrimidinediones are often linked to their antioxidant and anti-inflammatory activities.[12][24] Oxidative stress and chronic neuroinflammation are key pathological features of many neurodegenerative diseases. By scavenging reactive oxygen species and inhibiting pro-inflammatory pathways, these compounds can help to mitigate neuronal damage and promote neuronal survival.

For instance, the pyrimidine derivative dipyridamole has been shown to protect neurons from oxidative stress-induced cell death.[24] In vivo studies using animal models of neurodegenerative diseases are crucial to validate the therapeutic potential of these compounds.[17][25]

Conclusion and Future Directions

The pyrimidinedione scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics across a spectrum of diseases. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in modern drug discovery.

Future research in this area should focus on several key aspects:

-

Rational Design and SAR Studies: Continued exploration of the structure-activity relationships of pyrimidinedione derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: A deeper understanding of the precise molecular mechanisms underlying the therapeutic effects of these compounds will enable more targeted drug design and development.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models is essential to translate the promising in vitro findings into tangible clinical benefits.

-

Combination Therapies: Investigating the synergistic effects of pyrimidinedione derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in complex diseases like cancer.

By leveraging the insights and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of the pyrimidinedione core and deliver innovative medicines to patients in need.

References

-

Pyrimidinedione Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. (URL: [Link])

-

Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. (URL: [Link])

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. (URL: [Link])

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. (URL: [Link])

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. (URL: [Link])

-

Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. PMC. (URL: [Link])

-

Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PMC. (URL: [Link])

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. (URL: [Link])

-

Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers. (URL: [Link])

-

Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons. PubMed Central. (URL: [Link])

-

IC 50 and K I values and inhibition types of pyrimidine derivatives on... ResearchGate. (URL: [Link])

-

Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats. (URL: [Link])

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. (URL: [Link])

-

Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models. PMC. (URL: [Link])

-

Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. (URL: [Link])

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. (URL: [Link])

-

Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. (URL: [Link])

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. (URL: [Link])

-

Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. (URL: [Link])

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. (URL: [Link])

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (URL: [Link])

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. (URL: [Link])

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Request PDF. (URL: [Link])

-

A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. (URL: [Link])

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (URL: [Link])

-

Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN. (URL: [Link])

-

Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. (URL: [Link])

-

Animal Models of Neurodegenerative Diseases. Special Issue. MDPI. (URL: [Link])

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. (URL: [Link])

-

Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. PMC. (URL: [Link])

-

Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. SciSpace. (URL: [Link])

-

MTT (Assay protocol). (URL: [Link])

-

Antiviral efficacy of pyrazofurin against selected RNA viruses. PubMed. (URL: [Link])

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. ResearchGate. (URL: [Link])

Sources

- 1. Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. protocols.io [protocols.io]

- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]

- 15. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Cell: A Technical Guide to the Mechanisms of Action of Pyrimidinedione Compounds

Introduction: The Versatility of the Pyrimidinedione Scaffold

The pyrimidinedione core, a privileged structure in medicinal chemistry, is a foundational component of a vast array of biologically active molecules. As a key structural motif in natural compounds like thymine and uracil, it plays a fundamental role in the building blocks of life.[1] This inherent biological relevance has made pyrimidinedione and its parent pyrimidine scaffold a fertile ground for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3] The versatility of this scaffold lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for diverse biological targets.[4] This guide provides an in-depth exploration of the primary mechanisms through which pyrimidinedione compounds exert their pharmacological effects, offering a technical resource for researchers and drug development professionals. We will delve into the molecular intricacies of their interactions with enzymes, ion channels, and protein-protein interfaces, and detail the experimental methodologies required to elucidate these mechanisms.

I. Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism by which pyrimidinedione compounds manifest their therapeutic effects is through the direct inhibition of key enzymes involved in critical physiological and pathological processes. The pyrimidine ring system is adept at forming various non-covalent interactions, including hydrogen bonds, and can serve as a bioisostere for other aromatic systems, enabling it to fit snugly into the active or allosteric sites of enzymes.[2]

A. Inhibition of Cyclooxygenase-2 (COX-2) in Inflammation and Cancer

Pyrimidinedione derivatives have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[5] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated during inflammation and in various cancers, making it an attractive therapeutic target.[6]

Molecular Mechanism of COX-2 Inhibition:

The selective inhibition of COX-2 by pyrimidinedione-based compounds is achieved through specific interactions within the enzyme's active site. Molecular docking and structural studies have revealed that the pyrimidine ring can engage in π-alkyl interactions with key residues such as Val349 and Ala527.[7] Furthermore, appended moieties on the pyrimidinedione core can form crucial hydrogen bonds and van der Waals interactions. For instance, a naphthalene ring can form hydrogen bonds with Arg120 and Tyr355, while also interacting with a hydrophobic pocket created by residues including Phe518, Trp387, and Leu352.[7] These interactions effectively block the entry of the natural substrate, arachidonic acid, into the active site, thereby preventing the synthesis of prostaglandins.

Downstream Signaling Consequences:

By inhibiting COX-2, these compounds suppress the production of prostaglandins, which are key mediators of inflammation and pain.[8] In the context of cancer, COX-2 inhibition can have more complex downstream effects. For example, by reducing the levels of certain prostaglandins, COX-2 inhibitors can prevent the sequestration of the tumor suppressor protein p53 in the cytosol, allowing it to translocate to the nucleus and induce apoptosis in damaged cells.[6]

Experimental Workflow: Characterizing COX-2 Inhibition

The elucidation of COX-2 inhibition by pyrimidinedione compounds involves a multi-step process, from initial screening to detailed mechanistic studies.

Protocol: DHODH Enzymatic Assay

This protocol, based on the reduction of 2,6-dichlorophenolindophenol (DCPIP), allows for the direct measurement of DHODH activity and the determination of inhibitor potency. [8]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Prepare stock solutions of L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.

-

Purify recombinant human DHODH and dilute to the desired working concentration in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 40 µL of purified DHODH to each well.

-

Add 10 µL of the test inhibitor at various concentrations (or solvent for control) to the wells.

-

Pre-incubate the plate for 30 minutes at 37°C, followed by 15 minutes at room temperature.

-

Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP.

-

Initiate the reaction by adding 50 µL of the master mix to each well.

-

Immediately monitor the decrease in absorbance at 600 nm (due to the reduction of DCPIP) for 20 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve).

-

Normalize the velocities to the DMSO control to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

C. Inhibition of Ketol-Acid Reductoisomerase (KARI) in Tuberculosis

Pyrimidinedione derivatives have also been identified as potent inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis. [9]As this pathway is absent in humans, KARI represents a promising target for the development of new anti-tuberculosis drugs.

Molecular Mechanism of KARI Inhibition:

A pyrimidinedione derivative, NSC116565, has been shown to be a time-dependent inhibitor of M. tuberculosis KARI with a Ki of 95.4 nM. [9]Crystal structures of a homologous KARI enzyme in complex with this inhibitor reveal that it is a competitive inhibitor with respect to both the substrate (2-acetolactate) and the cofactor (NADPH). [2][10]This dual competition is a key feature of its potent inhibitory activity.

| Compound | Target | Ki (nM) | MIC50 (µM) vs. M. tuberculosis H37Rv | Reference |

| NSC116565 | KARI | 95.4 | 6.06 | [9] |

| 1f | KARI | 23.3 | 12.7 | [2][10] |

Table 1: Inhibitory Potency of Pyrimidinedione Derivatives against KARI.

II. Modulation of Ion Channels

Pyrimidinedione compounds can also exert their effects by modulating the activity of ion channels, which are critical for a wide range of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion.

A. Calcium Channel Blockade

Certain dihydropyrimidine derivatives have been developed as potent calcium channel blockers, acting as bioisosteres of the well-known dihydropyridine class of drugs like nifedipine. [11]These compounds are effective antihypertensive agents. [5] Molecular Mechanism of Calcium Channel Blockade:

While the precise binding site on L-type calcium channels is not fully elucidated for all pyrimidine derivatives, structure-activity relationship (SAR) studies have provided valuable insights. For example, a 1-(phenylmethyl)-4-piperidinyl carbamate moiety at the N3 position and a sulfur atom at the C2 position of the dihydropyrimidine ring are optimal for vasorelaxant activity. [5]Molecular modeling studies of some pyrimidine derivatives suggest potential interactions with the ryanodine receptor, with binding affinities influenced by hydrophobic and π-cation interactions. [12]These compounds act by slowing the influx of calcium into the cells of the heart and blood vessel walls, leading to vasodilation and a reduction in blood pressure. [13][14] Protocol: Isolated Tissue Assay for Calcium Channel Blockade

This ex vivo protocol uses isolated rat ileum to assess the calcium channel blocking activity of test compounds. [11]

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect a segment of the ileum.

-

Mount the ileum segment in an isolated tissue bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Connect the tissue to an isometric force transducer to record contractions.

-

-

Assay Procedure:

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath. This depolarizes the cell membrane and opens voltage-gated calcium channels.

-

Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration stepwise.

-

Record the relaxation of the tissue at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction.

-

Plot the percent relaxation against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

B. Sodium Channel Blockade

Substituted pyrimidine compounds have also been designed to act as sodium channel blockers, with potential applications in the treatment of pain. [1]While the specific pyrimidinedione core is less explored in this context, the broader pyrimidine scaffold shows promise. The mechanism of action likely involves binding to the voltage-gated sodium channels and stabilizing their inactivated state, thereby reducing neuronal excitability. [15][16] Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function. [1][17]

-

Cell Preparation:

-

Culture a suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific Nav subtype).

-

Plate the cells on glass coverslips for recording.

-

-

Recording Procedure:

-

Place a coverslip with adherent cells on the stage of an inverted microscope.

-

Using a micromanipulator, approach a single cell with a glass micropipette filled with an appropriate intracellular solution.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit sodium currents (e.g., step depolarizations from a holding potential of -100 mV).

-

Perfuse the cell with the test compound and record the changes in the sodium current.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before and after application of the compound.

-

Generate a concentration-response curve to determine the IC50 for channel block.

-

Investigate the effects of the compound on the voltage-dependence of channel activation and inactivation.

-

III. Disruption of Protein-Protein Interactions (PPIs)

A more recent and challenging area of drug discovery is the targeting of protein-protein interactions (PPIs). [18]The pyrimidine scaffold is being explored as a template for the design of peptidomimetics that can mimic the secondary structures of peptides (e.g., α-helices, β-turns) involved in PPIs and disrupt these interactions. While specific examples of pyrimidinedione-based PPI inhibitors are still emerging, the principles of their design are rooted in established medicinal chemistry strategies.

IV. Biophysical Characterization of Pyrimidinedione-Target Interactions

To gain a deeper understanding of the mechanism of action, it is essential to characterize the binding of pyrimidinedione compounds to their protein targets using biophysical techniques.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [13][19]

-

Sample Preparation:

-

Purify the target protein and dialyze it extensively against a suitable buffer.

-

Dissolve the pyrimidinedione compound in the same dialysis buffer.

-

Thoroughly degas both the protein and compound solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Protocol: X-ray Crystallography

X-ray crystallography provides an atomic-resolution structure of the pyrimidinedione compound bound to its target protein, revealing the precise binding mode and key interactions. [20]

-

Crystallization:

-

Co-crystallize the target protein with the pyrimidinedione inhibitor by mixing the two components and screening a wide range of crystallization conditions (e.g., using vapor diffusion).

-

Alternatively, soak pre-formed crystals of the protein in a solution containing the inhibitor.

-

-

Data Collection:

-

Cryo-protect the crystal and mount it in a cryo-stream.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated. [21]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available).

-

Build an atomic model of the protein-inhibitor complex into the resulting electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

V. Conclusion and Future Directions

The pyrimidinedione scaffold is a remarkably versatile platform for the development of potent and selective modulators of a wide range of biological targets. The mechanisms of action discussed in this guide—enzyme inhibition, ion channel modulation, and disruption of protein-protein interactions—highlight the diverse therapeutic potential of this chemical class. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols provided, is crucial for the rational design and optimization of next-generation pyrimidinedione-based drugs. Future research will undoubtedly uncover new targets and mechanisms for this privileged scaffold, further expanding its impact on human health.

VI. References

-

Buckheit Jr, R. W., Hartman, T. L., Watson, K. M., Kwon, H. S., Lee, S. H., Lee, J. W., Kang, D. W., Chung, S. G., & Cho, E. H. (2007). The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. Antiviral Chemistry & Chemotherapy, 18(5), 249–255. [Link]

-

Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., Schwartz, J., Moreland, S., Gougoutas, J. Z., Malley, M. F., & Floyd, D. M. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806–811. [Link]

-

Ganthi, H. K., & Tatipamula, V. B. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 514–535. [Link]

-

Hernández-Vázquez, E., & López-Castillo, M. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4381. [Link]

-

Al-Omaim, W. S., El-Sayed, M. A., Ali, O. M., Abdel-Gawad, H., Barakat, A., & Soliman, M. M. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4869. [Link]

-

Roche, E. D. (2015). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 79(1), 10. [Link]

-

Rudolph, J., DeGraffenreid, M., Cher-Estes, S., Fradera, X., Furey, S., Gfesser, G., ... & Williams, J. D. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4443-4447. [Link]

-

Gomaa, M. S., & Al-Salahi, R. (2022). Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. Molecules, 27(7), 2240. [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved February 7, 2026, from [Link]

-

Di Trani, J. M., & Mittermaier, A. K. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 285. [Link]

-

Hunte, C., & Michel, H. (2002). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 1(1), 1-10. [Link]

-

Al-Omaim, W. S., El-Sayed, M. A., Ali, O. M., Abdel-Gawad, H., Barakat, A., & Soliman, M. M. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4869. [Link]

-

Wanner, J., & Fry, D. C. (2007). The action of calcium channel blockers on recombinant L-type calcium α1-subunits. British Journal of Pharmacology, 150(7), 867–876. [Link]

-

ResearchGate. (n.d.). Figure 3. The simplified diagram of apoptosis regulation by p53. Retrieved February 7, 2026, from [Link]

-

Todd, M. J., & Gomez, J. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14616–14623. [Link]

-

Kobayashi, S., Miyamoto, A., Naka, H., Yano, K., & Nagao, T. (2000). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys. Arzneimittel-Forschung, 50(12), 1085–1092. [Link]

-

Nusse, R. (n.d.). Wnt signaling pathway diagram. Retrieved February 7, 2026, from [Link]

-

Al-Omaim, W. S., El-Sayed, M. A., Ali, O. M., Abdel-Gawad, H., Barakat, A., & Soliman, M. M. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. ResearchGate. [Link]

-

Kurpiewska, K., & Borowski, T. (2021). Seven quick tips for beginners in protein crystallography. Frontiers in Bioscience-Landmark, 26(8), 653-664. [Link]

-

Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. [Link]

-

Creative Diagnostics. (n.d.). P53 Signaling Pathway. Retrieved February 7, 2026, from [Link]

-

Laske, T. G., & Iaizzo, P. A. (2012). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Pharmacological and Toxicological Methods, 66(2), 127–132. [Link]

-

Wikipedia. (n.d.). Calcium channel blocker. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Wnt signaling pathway. Retrieved February 7, 2026, from [Link]

-

Kaczorowski, G. J., McManus, O. B., Priest, B. T., & Garcia, M. L. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLoS ONE, 5(12), e15568. [Link]

-

Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-90). The Company of Biologists Limited. [Link]

-

Rauwald, H. W. (1990). Calcium channel blocking activity: Screening methods for plant derived compounds. Planta Medica, 56(05), 451–455. [Link]

-

Sanchez-Alonso, P., Sanchez-Murcia, P. A., Gago, F., & Jimenez, M. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]

-

ResearchGate. (n.d.). Simplified schematic of pyrimidine synthesis divided into de novo synthesis. Retrieved February 7, 2026, from [Link]

-

Di Trani, J. M., & Mittermaier, A. K. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved February 7, 2026, from [Link]

-

Bjelobaba, I., Stankovic, B., Milosavljevic, N., Stojiljkovic, M., & Kostic, M. (2021). Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site. ACS Pharmacology & Translational Science, 4(4), 1335–1347. [Link]

-

Slideshare. (n.d.). De novo and salvage pathway of nucleotides synthesis.pptx. Retrieved February 7, 2026, from [Link]

-

BioRender. (n.d.). A Diagram of the P53 Apoptosis pathway. Retrieved February 7, 2026, from [Link]

-

de Beer, M. A., & Westbrook, J. D. (2014). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Journal of visualized experiments : JoVE, (88), 51642. [Link]

-

Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved February 7, 2026, from [Link]

-

Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. [Link]

-

ChemRxiv. (n.d.). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]

-

Creative Diagnostics. (n.d.). Wnt Signaling Pathway. Retrieved February 7, 2026, from [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Wang, Y. (2021). QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS. Molecules, 26(11), 3326. [Link]

-

Cell Microsystems. (n.d.). Sodium Channels - IonFlux Targets. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the canonical Wnt signaling pathway. Retrieved February 7, 2026, from [Link]

-

Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. [Link]

-

Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. [Link]

Sources

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. mdpi.com [mdpi.com]

- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phys.libretexts.org [phys.libretexts.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-acetyl-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-acetyl-1,3-dimethyluracil, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the Friedel-Crafts acylation of 1,3-dimethyluracil with acetic anhydride. This document offers a detailed methodology, including reaction setup, purification, and characterization of the final product, grounded in established principles of organic chemistry. Safety precautions and troubleshooting tips are also provided to ensure a safe and successful synthesis.

Introduction

Uracil and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and anticancer properties.[1][2] The introduction of an acetyl group at the C5 position of the uracil ring can provide a handle for further chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. 5-acetyl-1,3-dimethyluracil is a key intermediate for creating a library of such compounds.

The synthesis of 5-acetyl-1,3-dimethyluracil can be efficiently achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[3] This reaction involves the introduction of an acyl group onto an aromatic or heteroaromatic ring.[3] In this protocol, 1,3-dimethyluracil, an electron-rich heteroaromatic compound, is reacted with acetic anhydride in the presence of a Lewis acid catalyst. The choice of catalyst is critical; while strong Lewis acids like aluminum chloride are often used, they can sometimes lead to side reactions with sensitive substrates. For activated rings, milder catalysts can be employed.[4] This protocol will utilize a common and effective approach for this transformation.

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts acylation of 1,3-dimethyluracil.

Materials and Methods

Reactants and Solvents

| Compound | Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1,3-Dimethyluracil | C₆H₈N₂O₂ | 140.14 | 119-122[5] | 208.4 | ~1.2 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | 1.082 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 192.6 | 180 (subl.) | 2.44 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | ~1.0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | ~1.0 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | 2.66 |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR tubes and spectrometer

-

IR spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol is designed for a laboratory scale synthesis of 5-acetyl-1,3-dimethyluracil.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 5-acetyl-1,3-dimethyluracil.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyluracil (1.40 g, 10 mmol).

-

Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Cool the flask in an ice bath to 0 °C.

-

-

Addition of Lewis Acid:

-

While stirring, slowly add anhydrous aluminum chloride (2.67 g, 20 mmol) to the solution in portions. The addition should be done carefully to control any exotherm.

-

Stir the resulting suspension at 0 °C for 15 minutes. The formation of a complex between the Lewis acid and the carbonyl groups of the uracil is expected.

-

-

Addition of Acetic Anhydride:

-

Slowly add acetic anhydride (1.12 mL, 12 mmol) dropwise to the reaction mixture using a syringe. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 40 °C for DCM).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2-4 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 20 mL of ice-cold 1M hydrochloric acid. This will hydrolyze the excess aluminum chloride and the aluminum complex of the product.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is a suggested starting point for elution.

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield pure 5-acetyl-1,3-dimethyluracil.

-

Characterization of 5-acetyl-1,3-dimethyluracil

The structure of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (s, 1H, H-6)

-

δ ~3.4 ppm (s, 3H, N-CH₃)

-

δ ~3.3 ppm (s, 3H, N-CH₃)

-

δ ~2.5 ppm (s, 3H, COCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~195 ppm (C=O, acetyl)

-

δ ~162 ppm (C=O, C4)

-

δ ~151 ppm (C=O, C2)

-

δ ~145 ppm (C6)

-

δ ~110 ppm (C5)

-

δ ~37 ppm (N-CH₃)

-

δ ~28 ppm (N-CH₃)

-

δ ~30 ppm (COCH₃)

-

-

IR (ATR):

-

~1710 cm⁻¹ (C=O stretch, ketone)

-

~1660 cm⁻¹ (C=O stretch, amide)

-

~1620 cm⁻¹ (C=C stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 183.07 [M+H]⁺

-

Safety and Handling

-

1,3-Dimethyluracil: May cause skin, eye, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Acetic Anhydride: Corrosive and a lachrymator. Reacts violently with water. Handle in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.

-

Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure anhydrous conditions were maintained. |

| Deactivation of catalyst | Use fresh, anhydrous aluminum chloride. | |

| Formation of multiple products | Reaction temperature too high | Maintain the recommended reaction temperatures. |

| Incorrect stoichiometry | Carefully measure the amounts of all reactants. | |

| Difficult purification | Products with similar polarity | Use a long chromatography column and a shallow solvent gradient for better separation. |

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 5-acetyl-1,3-dimethyluracil via Friedel-Crafts acylation. The provided step-by-step instructions, along with safety and troubleshooting guidelines, should enable researchers to successfully synthesize this valuable intermediate for further applications in drug discovery and development.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Friedel-Crafts Acylation of Anisole. (2006). Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-